1-Fluoro-4-(2-(trifluoromethyl)phenyl)naphthalene
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Overview
Description
1-Fluoro-4-(2-(trifluoromethyl)phenyl)naphthalene is an organic compound with the molecular formula C17H10F4 This compound is characterized by the presence of a naphthalene ring substituted with a fluoro group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(2-(trifluoromethyl)phenyl)naphthalene can be synthesized through several methods, with the Suzuki–Miyaura coupling reaction being one of the most prominent. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The choice of reagents and catalysts is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-(2-(trifluoromethyl)phenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, often leading to the formation of new carbon-fluorine or carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
1-Fluoro-4-(2-(trifluoromethyl)phenyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable probe in biochemical studies, including enzyme inhibition and receptor binding assays.
Industry: Used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(2-(trifluoromethyl)phenyl)naphthalene involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and selectivity, making it a potent inhibitor or activator of certain biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Fluoro-2-(trifluoromethyl)benzene
- 4-Fluoro-2-(trifluoromethyl)phenol
- 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
Comparison: 1-Fluoro-4-(2-(trifluoromethyl)phenyl)naphthalene is unique due to its naphthalene core, which provides additional stability and electronic properties compared to simpler aromatic compounds.
Properties
Molecular Formula |
C17H10F4 |
---|---|
Molecular Weight |
290.25 g/mol |
IUPAC Name |
1-fluoro-4-[2-(trifluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C17H10F4/c18-16-10-9-12(11-5-1-2-7-14(11)16)13-6-3-4-8-15(13)17(19,20)21/h1-10H |
InChI Key |
MUODGVUYTOFAFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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